molecular formula C20H14Cl2N2O3S B2764703 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 477852-25-8

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2764703
CAS No.: 477852-25-8
M. Wt: 433.3
InChI Key: QPHDPPDNORGEBI-FSJBWODESA-N
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Description

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H14Cl2N2O3S and its molecular weight is 433.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Oximes serve as intermediates in the synthesis of other chemical compounds, including heterocyclic compounds and aromatic derivatives. They are utilized in various synthesis reactions due to their ability to easily transform into amines, cyano and nitro compounds, carbonyl compounds, and more. Oximes with complex heterocyclic and aromatic substituents are used as intermediates in fine organic synthesis, indicating their utility in creating more complex molecules for research and industrial purposes (Musaev et al., 2020).

Catalytic Applications

Oximes also play a role as catalysts or reagents in organic synthesis reactions. For example, tetrabutylammonium chromate has been used as a mild oxidizing agent to convert oximes into their corresponding carbonyl compounds under aprotic conditions, demonstrating the catalytic utility of oximes in facilitating organic transformations (Pourali & Goli, 2006).

Molecular Rearrangements

Oximes undergo various molecular rearrangements, which are of interest in the study of organic reaction mechanisms. These rearrangements can lead to the synthesis of novel organic compounds with potential applications in materials science, pharmaceuticals, and more. For instance, rearrangements involving iminomethyl-1,2,3-triazoles demonstrate the versatility of oximes in synthetic organic chemistry (L'abbé et al., 1990).

Protective Groups

Oximes are used as protective groups for carbonyl compounds in synthetic organic chemistry. This application allows for the selective modification of molecules without affecting sensitive carbonyl groups, facilitating the synthesis of complex organic molecules with high specificity and yield (Rossiter & Dobbs, 2005).

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O3S/c21-17-8-6-15(10-18(17)22)13-27-23-12-14-7-9-20(19(11-14)24(25)26)28-16-4-2-1-3-5-16/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHDPPDNORGEBI-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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